1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

Description

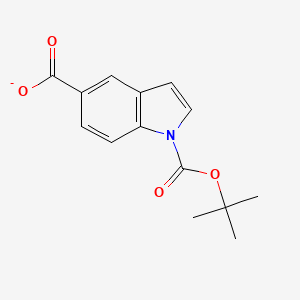

1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester (CAS: 188751-54-4) is a tert-butyl-protected indole derivative with the molecular formula C₁₄H₁₅NO₄ and a molar mass of 261.27 g/mol . It is a white crystalline solid insoluble in water but soluble in organic solvents like dichloromethane and ether. The tert-butyl group serves as a steric protecting agent, enhancing stability during synthetic procedures. This compound is widely used as an intermediate in synthesizing indole-containing pharmaceuticals, agrochemicals, and dyes, owing to its compatibility with diverse reaction conditions .

Properties

Molecular Formula |

C14H14NO4- |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1 |

InChI Key |

UBPWRLQOVJQGSS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the protection of the indole nitrogen with the Boc group. This can be achieved by reacting indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow microreactor systems to introduce the Boc group efficiently. This method enhances the reaction’s efficiency and versatility, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Deprotection: Indole-5-carboxylic acid.

Substitution: 3-bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H16N2O4

- Molecular Weight : 260.29 g/mol

- CAS Number : 188751-54-4

- IUPAC Name : 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

- Structural Characteristics : The compound features an indole ring system, which is known for its biological activity and versatility in organic synthesis.

Medicinal Chemistry Applications

The indole structure is prevalent in many bioactive compounds. Research has shown that derivatives of indole can exhibit a range of pharmacological activities:

- Anticancer Activity : Indole derivatives have been studied for their potential as anticancer agents. For instance, the compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Properties : Some studies suggest that indole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs. Specific modifications to the indole structure can enhance this activity .

- Neuroprotective Effects : Certain indole derivatives have shown promise in protecting neural cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, this compound has been utilized in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with unique properties. Its functional groups allow for various modifications that can lead to materials with tailored mechanical and thermal properties .

- Organic Electronics : Research has indicated that indole derivatives can be used in organic electronic devices due to their semiconducting properties. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthetic Chemistry Applications

As a versatile intermediate, this compound plays a crucial role in synthetic chemistry:

- Synthesis of Complex Molecules : The presence of both carboxylic acid and ester functional groups allows for further chemical transformations. It can be used to synthesize more complex molecules through reactions such as esterification and amidation .

- Building Block for Drug Development : The compound serves as a precursor for various pharmaceutical agents. Its structural modifications can lead to the development of new drugs targeting specific biological pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several indole derivatives including 1H-Indole-1,5-dicarboxylic acid esters. Results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Material Development

Researchers synthesized a polymer using this compound as a monomer. The resulting material demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the nitrogen atom of the indole ring, preventing it from participating in unwanted reactions. Upon deprotection, the indole nitrogen becomes available for further functionalization .

Comparison with Similar Compounds

1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester (CAS: 478375-33-6)

- Structural Differentiation : Incorporates a boronate group at the 2-position of the indole ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- Reactivity : The boronate moiety increases reactivity toward palladium-catalyzed couplings, unlike the parent compound, which lacks this functional group .

- Applications : Used in synthesizing biaryl structures for drug discovery, contrasting with the parent compound’s broader utility in indole scaffold construction.

- Physical Properties : Similar solubility profile (organic solvents) but requires inert storage conditions due to boronate sensitivity .

Diethyl 1,1-cyclopentanedicarboxylate (CAS: 5345-12-0)

- Core Structure : Cyclopentane ring instead of indole, with two ester groups.

- Reactivity: The non-aromatic cyclopentane core reduces conjugation, limiting applications in aromatic systems. However, its ester groups participate in hydrolysis and transesterification similarly to the indole derivative .

- Applications : Primarily used in polymer chemistry and as a plasticizer precursor, diverging from the indole compound’s role in medicinal chemistry .

tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (CAS: N/A)

- Functional Groups : Features a tert-butyl carbamate (Boc) protecting group on a cyclobutane-phenyl hybrid structure.

- Reactivity : The Boc group, like the tert-butyl ester in the indole compound, provides stability under basic conditions but is tailored for amine protection rather than carboxylate masking .

- Applications : Used in peptide synthesis and as a building block for kinase inhibitors, highlighting the versatility of tert-butyl protection across heterocycles .

Comparative Data Table

Key Research Findings

Steric Protection Efficiency : The tert-butyl group in the indole derivative provides superior steric shielding compared to smaller esters (e.g., ethyl), reducing unintended side reactions during nucleophilic substitutions .

Reactivity Modulation : Boronate-substituted indole esters exhibit enhanced cross-coupling reactivity, expanding synthetic utility compared to the parent compound .

Solubility Trends : Indole derivatives generally show lower aqueous solubility than aliphatic esters (e.g., cyclopentane dicarboxylates) due to aromatic hydrophobicity .

Biological Activity

1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole core, which is known for its diverse biological activities. The presence of the dicarboxylic acid moiety enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that indole derivatives exhibit antimicrobial properties against various pathogens.

- Antiviral Activity : Certain indole derivatives have been identified as inhibitors of viral replication mechanisms.

- Anticancer Properties : Indoles are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Activity

Research indicates that derivatives of indole-2-carboxylic acids demonstrate significant antimicrobial effects. For instance, a study highlighted the antibacterial activity of substituted indoles against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) suggests that modifications on the indole ring can enhance potency .

Antiviral Activity

Indole derivatives have been investigated for their role as integrase strand transfer inhibitors (INSTIs) in HIV treatment. The indole nucleus was found to chelate with magnesium ions in the active site of the integrase enzyme, effectively inhibiting viral replication. In particular, derivatives showed IC50 values ranging from 3.11 μM to 32.37 μM against integrase activity .

Anticancer Properties

Indoles are recognized for their anticancer potential. For instance, a compound similar to 1H-Indole-1,5-dicarboxylic acid was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly inhibit cell growth and promote programmed cell death .

Case Study 1: Antimicrobial Efficacy

A series of indole derivatives were synthesized and tested against various bacterial strains. The results demonstrated that specific substitutions on the indole ring enhanced antibacterial activity significantly compared to the parent compound. For example, compounds with halogen substitutions exhibited improved efficacy against resistant strains .

Case Study 2: Antiviral Mechanism

In a study focused on HIV-1 integrase inhibitors, a derivative of indole-2-carboxylic acid was optimized to improve binding affinity and inhibitory activity. The optimized compound showed a marked increase in antiviral potency with an IC50 value significantly lower than that of previously studied compounds .

Data Tables

| Biological Activity | Compound | IC50 Value (μM) | Target |

|---|---|---|---|

| Antibacterial | Indole Derivative A | 10.06 | Mycobacterium tuberculosis |

| Antiviral | Indole Derivative B | 3.11 | HIV Integrase |

| Anticancer | Indole Derivative C | 15.70 | Cancer Cell Lines |

Q & A

Q. How should researchers address conflicting chromatographic data (e.g., retention time shifts) across laboratories?

Q. What statistical approaches are recommended for interpreting dose-response or kinetic data involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.